molecular formula C13H19N B13818320 N-Heptylideneaniline CAS No. 4275-05-2

N-Heptylideneaniline

Cat. No.: B13818320
CAS No.: 4275-05-2
M. Wt: 189.30 g/mol
InChI Key: KMSXNTKLHGLTFH-UHFFFAOYSA-N
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Description

N-Heptylideneaniline is an organic compound with the molecular formula C13H19N. It is a type of Schiff base, which is formed by the condensation of an amine with an aldehyde or ketone. This compound is characterized by the presence of a double bond between the nitrogen and carbon atoms, giving it unique chemical properties.

Preparation Methods

N-Heptylideneaniline can be synthesized through various methods. One common method involves the condensation reaction between heptanal and aniline. The reaction typically occurs under acidic or basic conditions, with the removal of water to drive the reaction to completion. Industrial production methods may involve the use of catalysts to increase the reaction rate and yield. For example, the use of bimetallic reduced graphene oxide as a catalyst has been reported for the synthesis of similar Schiff bases .

Chemical Reactions Analysis

N-Heptylideneaniline undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: this compound can undergo substitution reactions, where the nitrogen or carbon atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

Scientific Research Applications

N-Heptylideneaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Heptylideneaniline involves its interaction with various molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-Heptylideneaniline is similar to other Schiff bases, such as N-benzylideneaniline and N-phenylmethanimine. it is unique in its specific structure and the presence of a heptyl group, which can influence its reactivity and interactions with other molecules. Similar compounds include:

Properties

CAS No.

4275-05-2

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

N-phenylheptan-1-imine

InChI

InChI=1S/C13H19N/c1-2-3-4-5-9-12-14-13-10-7-6-8-11-13/h6-8,10-12H,2-5,9H2,1H3

InChI Key

KMSXNTKLHGLTFH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=NC1=CC=CC=C1

Origin of Product

United States

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